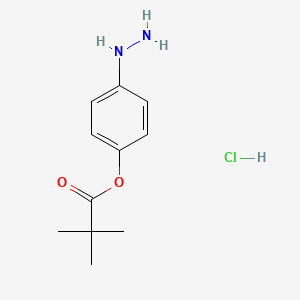

4-Hydrazinylphenyl pivalate hydrochloride

Description

Contextualization of Hydrazine-Based Compounds in Organic Synthesis

Hydrazine (B178648) derivatives, particularly aryl hydrazines, are a cornerstone of organic synthesis, prized for their nucleophilic character and their ability to form nitrogen-nitrogen bonds. organic-chemistry.org These compounds are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and dyes. nih.gov

One of the most classic and enduring applications of aryl hydrazines is the Fischer indole (B1671886) synthesis, a reaction that has been a staple in organic chemistry for over a century for the construction of indole rings. Beyond this, aryl hydrazines are crucial precursors for the synthesis of pyrazoles, indazoles, and other heterocyclic systems. nih.gov Modern synthetic methods have further expanded the utility of aryl hydrazines, including their use in transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net For instance, palladium-catalyzed reactions have been developed to couple aryl halides with hydrazine, providing a direct route to aryl hydrazine intermediates that are pivotal for creating complex molecules. nih.gov

The reactivity of the hydrazine moiety allows it to participate in a variety of transformations, including condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to generate diverse heterocyclic scaffolds. organic-chemistry.org The versatility of hydrazine-based compounds ensures their continued importance in the synthetic chemist's toolbox.

Significance of Pivalate (B1233124) Esters in Contemporary Chemical Methodologies

Pivalate esters, derived from pivalic acid (2,2-dimethylpropanoic acid), are highly valued in modern organic synthesis, primarily for their role as robust protecting groups for alcohols. wikipedia.orgorganic-chemistry.org The defining feature of the pivaloyl (Piv or Pv) group is its significant steric bulk, conferred by the quaternary t-butyl group. wikipedia.org This steric hindrance makes pivalate esters exceptionally resistant to a wide range of reaction conditions, particularly to hydrolysis under both acidic and basic conditions, where other esters like acetates or benzoates might be cleaved. wikipedia.orgcmu.edu

This stability allows chemists to perform multi-step syntheses on complex molecules without the unintended cleavage of the protected alcohol. The introduction of the pivaloyl group can be achieved by reacting an alcohol with pivaloyl chloride or pivaloic anhydride (B1165640). wikipedia.orgorganic-chemistry.org Despite their stability, pivaloyl groups can be removed when necessary, typically through more forceful conditions such as treatment with strong reducing agents or vigorous hydrolysis. wikipedia.org

Beyond their use as protecting groups, the thermal stability of pivalate esters has led to their application in the development of specialized materials. For example, polymers derived from pivalate esters of vinyl alcohol are used in the formulation of highly reflective lacquers. wikipedia.org The unique properties of pivalate esters make them an indispensable tool in the strategic design of complex synthetic routes.

Current Research Trajectories for Aryl Hydrazine and Pivalate Conjugates

The deliberate combination of aryl hydrazine and pivalate ester functionalities within a single molecule, as seen in 4-Hydrazinylphenyl pivalate hydrochloride, represents a strategic approach in medicinal chemistry and materials science. Research in this area is often focused on leveraging the distinct properties of each group to create novel compounds with tailored activities.

While broad research into a wide class of "aryl hydrazine and pivalate conjugates" is not extensively documented, the investigation into specific molecules like this compound serves as a key indicator of the research direction. In this context, the pivalate group can be seen as a tool to modify the properties of the parent aryl hydrazine. For instance, the bulky and lipophilic pivalate ester can enhance metabolic stability and influence the solubility of the molecule.

The hydrazinyl group, on the other hand, provides a reactive handle for further chemical modifications or for direct interaction with biological targets. Research has explored how derivatives of this compound can exhibit interesting biological activities, such as anticancer properties. In these studies, the core structure is used as a scaffold, and further modifications are made to optimize activity. The primary research trajectory for such conjugates appears to be in the realm of creating libraries of related compounds for screening in drug discovery programs.

Academic and Industrial Research Relevance of this compound

The relevance of this compound in the scientific community stems from its dual utility as a versatile chemical intermediate and a potential component in functional materials.

In academic research, this compound serves as a valuable building block for the synthesis of more complex molecules. Its aryl hydrazine moiety can be utilized in a variety of synthetic transformations to build heterocyclic structures or to introduce a phenylhydrazine (B124118) fragment into a larger molecule. The presence of the pivalate group allows for studies on how steric and electronic properties can be modulated to influence reaction outcomes or biological activity.

From an industrial perspective, this compound and similar structures are of interest for their potential applications in medicinal chemistry and materials science. In the pharmaceutical sector, it can be a precursor for the development of new therapeutic agents. In the materials industry, the unique chemical properties of this compound lend themselves to the formulation of high-performance polymers and coatings. The ability of the hydrazinyl group to be oxidized to form azo compounds also suggests potential applications in the dye and pigment industry. The compound's status as a research chemical offered by various suppliers underscores its role as a tool for innovation in both academic and industrial laboratories. bldpharm.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-hydrazinylphenyl) 2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-11(2,3)10(14)15-9-6-4-8(13-12)5-7-9;/h4-7,13H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQIADUGILCEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Hydrazinylphenyl Pivalate Hydrochloride

Precursor Synthesis and Functionalization

The foundation of the synthesis lies in the preparation of two primary building blocks: a reactive form of pivalic acid for the ester linkage and a suitable substituted aniline (B41778) that will ultimately become the hydrazine-bearing phenyl ring.

Pivalic acid (2,2-dimethylpropanoic acid) itself is not reactive enough for direct esterification with phenols. Therefore, it must first be converted into a more reactive derivative, most commonly an acyl chloride.

Pivaloyl Chloride: The most widely used activated derivative is pivaloyl chloride. atamanchemicals.comwikipedia.org Its synthesis is typically achieved by treating pivalic acid with a chlorinating agent. Common methods include the use of thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). atamanchemicals.comgoogle.com The reaction with thionyl chloride is often performed at temperatures between 40-60°C and results in high yields, typically ranging from 75-95%. atamanchemicals.com The use of phosphorus trichloride involves heating the mixture of pivalic acid and PCl₃ to between 45°C and 70°C. google.com Pivaloyl chloride serves as a potent acylating agent for introducing the bulky and hydrolytically stable pivaloyl (Piv) group. atamanchemicals.comwikipedia.org

| Pivalic Acid Derivative | Synthetic Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Pivaloyl Chloride | Thionyl Chloride (SOCl₂) | 40-60°C, ~2 hours | atamanchemicals.com |

| Pivaloyl Chloride | Phosphorus Trichloride (PCl₃) | 45-70°C, ~2 hours | google.com |

| Pivalic Anhydride (B1165640) | Reaction with Pivaloyl Chloride | Used as an alternative activating agent | wikipedia.orgarkat-usa.org |

The core aromatic structure of the target compound originates from a substituted aniline. For 4-hydrazinylphenyl pivalate (B1233124) hydrochloride, the most logical precursor that incorporates the necessary oxygen and nitrogen functionalities is 4-aminophenol (B1666318). digitellinc.comnih.gov This compound provides the phenol (B47542) group for esterification and the amino group for conversion to hydrazine (B178648).

Several synthetic routes to 4-aminophenol exist:

Reduction of p-Nitrobenzene: A traditional industrial method involves the catalytic hydrogenation of nitrobenzene, which can produce both 4-aminophenol and aniline as a valuable co-product. chemicalbook.com

Amination of Hydroquinone (B1673460): A more modern and "green" approach involves the direct amination of hydroquinone using reagents like ammonium (B1175870) hydroxide (B78521) or hydrazine monohydrate. digitellinc.com This method avoids the use of petrochemical feedstocks like benzene (B151609). digitellinc.com

From 4-((Trimethylsilyl)oxy)aniline: Deprotection of silylated aniline derivatives can also yield 4-aminophenol. chemicalbook.com

The selection of the synthetic route often depends on factors like cost, environmental impact, and the desired scale of production. digitellinc.comchemicalbook.com

| Precursor | Starting Material(s) | Key Transformation | Reference |

|---|---|---|---|

| 4-Aminophenol | p-Nitrobenzene | Catalytic Hydrogenation/Reduction | chemicalbook.com |

| 4-Aminophenol | Hydroquinone | Direct Amination | digitellinc.com |

| 4-Aminophenol | 4-((Trimethylsilyl)oxy)aniline | Deprotection | chemicalbook.com |

Diazotization-Reduction Sequence for Hydrazine Formation

The conversion of the primary aromatic amino group of the precursor (4-aminophenyl pivalate) into the final hydrazine functionality is a cornerstone of the synthesis. This is accomplished via a two-step sequence involving diazotization followed by reduction. libretexts.orgbyjus.com

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.comchemicalnote.com The reaction is performed by treating the amine, in this case, 4-aminophenyl pivalate, with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature, typically between 0°C and 5°C. chemicalnote.comorganic-chemistry.org

The mechanism proceeds through several stages:

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. chemicalnote.com

Nucleophilic attack of the primary amine on the nitrosonium ion, forming an N-nitrosoamine. chemicalnote.com

A series of proton transfers and elimination of a water molecule yields the stable aromatic diazonium ion. byjus.comnumberanalytics.com

Maintaining a low temperature is critical as aromatic diazonium salts can be unstable and decompose at higher temperatures. nih.govunacademy.com

Once the diazonium salt is formed, it is immediately subjected to reduction to yield the corresponding hydrazine derivative. libretexts.orgbyjus.com Several reducing agents can be employed for this transformation, with sodium sulfite (B76179) (Na₂SO₃) being a common and effective choice. orgsyn.orggoogle.com

The general procedure using sodium sulfite involves the slow addition of the cold diazonium salt solution to a chilled aqueous solution of sodium sulfite. orgsyn.org This reaction forms an intermediate azo-sulfonate complex. libretexts.org The mixture is then carefully warmed, which, followed by acidification with an acid like HCl, cleaves the sulfonate group and produces the final product as its stable hydrochloride salt, in this instance, 4-hydrazinylphenyl pivalate hydrochloride. libretexts.orgorgsyn.org Other reducing agents like stannous chloride (SnCl₂) or zinc dust can also be used. libretexts.orgbyjus.com

| Reducing Agent | Key Reaction Steps | Product Form | Reference |

|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Addition of diazonium salt to cold sulfite solution, followed by warming and acidification. | Hydrazine Hydrochloride | libretexts.orgorgsyn.orggoogle.com |

| Stannous Chloride (SnCl₂) | Reduction of the diazonium salt. | Hydrazine Derivative | libretexts.orgbyjus.com |

| Zinc Dust | Reduction of the diazonium salt. | Hydrazine Derivative | libretexts.org |

| Ascorbic Acid | A mild, metal-free reduction method. | Hydrazine Derivative | durham.ac.uk |

Esterification Chemistry for Pivalate Moiety Introduction

The introduction of the pivalate group occurs via an esterification reaction at the phenolic hydroxyl group of the 4-aminophenol precursor. Phenols are generally less nucleophilic than alcohols, making direct esterification with carboxylic acids inefficient. chemguide.co.uk Therefore, a more reactive acylating agent is required. chemguide.co.uklibretexts.org

The most common and effective method is the reaction of 4-aminophenol with pivaloyl chloride. libretexts.orgnih.gov This Schotten-Baumann-type reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride gas that is produced as a byproduct. wikipedia.orgchemguide.co.uk

Alternatively, pivalic anhydride can be used as the acylating agent, often in the presence of a Lewis acid catalyst like scandium triflate or through a method involving sodium thiosulfate (B1220275) catalysis. wikipedia.orgarkat-usa.org The reaction with pivaloyl chloride, however, remains a straightforward and high-yielding approach for this transformation, resulting in the formation of 4-aminophenyl pivalate, the direct precursor needed for the subsequent diazotization-reduction sequence. nih.gov

| Acylating Agent | Catalyst/Base | Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Pivaloyl Chloride | Pyridine or other non-nucleophilic base | Phenol (e.g., 4-Aminophenol) | High reactivity and good yields | chemguide.co.uklibretexts.orgnih.gov |

| Pivalic Anhydride | Scandium Triflate (Sc(OTf)₃) | Phenol | Avoids corrosive HCl byproduct | wikipedia.org |

| Pivalic Anhydride | Sodium Thiosulfate | Phenol | Uses inexpensive and easy-to-handle reagents | arkat-usa.org |

Acylation of Phenolic Substrates with Pivaloyl Reagents

The formation of the pivalate ester on a phenolic substrate is a cornerstone of the synthesis of this compound. Phenols are generally less nucleophilic than aliphatic alcohols because the lone pairs of electrons on the oxygen atom are delocalized into the aromatic ring, which slows down the rate of esterification. youtube.comlibretexts.org Consequently, the direct reaction of a phenol with a carboxylic acid, known as Fischer esterification, is often slow and requires harsh conditions to achieve a reasonable yield. youtube.com

To circumvent the lower reactivity of phenols, more potent acylating agents are employed. The most common and effective reagents for this transformation are pivaloyl chloride (an acyl chloride) and pivalic anhydride (an acid anhydride). libretexts.orgwikipedia.org

Using Pivaloyl Chloride : The reaction of a phenol with pivaloyl chloride is typically conducted at room temperature. libretexts.org This reaction produces the desired phenyl pivalate ester along with hydrogen chloride (HCl) gas as a byproduct. libretexts.org To enhance the reaction rate and neutralize the acidic HCl, a base such as pyridine is commonly added. youtube.comwikipedia.org The base serves a dual purpose: it deprotonates the phenol to form the more nucleophilic phenoxide ion and scavenges the generated HCl, which could otherwise lead to unwanted side reactions. youtube.comlibretexts.org

Catalytic Enhancements in Pivalate Ester Synthesis

To improve efficiency, yield, and reaction conditions, various catalysts have been developed for the acylation of phenols and other inert alcohols. These catalysts activate either the phenol or the acylating agent, facilitating the formation of the ester bond under milder conditions.

Several catalytic systems have proven effective:

4-(N,N-Dimethylamino)pyridine (DMAP) : Both DMAP and its hydrochloride salt (DMAP·HCl) are highly effective catalysts for acylation reactions, particularly for sterically hindered or less reactive alcohols and phenols. researchgate.net DMAP·HCl offers the advantage of being a recyclable catalyst. researchgate.netorganic-chemistry.org

Lewis Acids : Lewis acids such as scandium triflate (Sc(OTf)₃) can catalyze the esterification of alcohols using pivalic anhydride. wikipedia.org Other metal triflates, including bismuth triflate (Bi(OTf)₃), have also been shown to be effective for acylating alcohols with less reactive anhydrides like pivalic anhydride. organic-chemistry.org

Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as sulfated zirconia (e.g., TiO₂/SO₄²⁻), offer advantages like easy separation and reusability, contributing to more environmentally friendly processes. niscpr.res.in

Other Systems : An inexpensive and simple acylation can be achieved using phosphoric acid (H₃PO₄) with acid anhydrides. organic-chemistry.org Additionally, a novel method utilizes sodium thiosulfate as a catalyst for the esterification of phenols with carboxylic acids, mediated by pivalic anhydride. arkat-usa.org A borate-sulfuric acid complex has also been identified as an effective catalyst for the direct synthesis of phenyl esters from phenols and carboxylic acids. google.com

Interactive Table: Catalytic Systems for Pivalate Ester Synthesis

| Catalyst | Acylating Agent | Key Advantages | Reference |

|---|---|---|---|

| DMAP / DMAP·HCl | Pivaloyl Chloride / Anhydride | High efficiency for inert substrates; DMAP·HCl is recyclable. | researchgate.netorganic-chemistry.org |

| Scandium Triflate (Sc(OTf)₃) | Pivalic Anhydride | Effective Lewis acid catalysis. | wikipedia.org |

| Bismuth Triflate (Bi(OTf)₃) | Pivalic Anhydride | Mild conditions, activates less reactive anhydrides. | organic-chemistry.org |

| Sodium Thiosulfate / Pivalic Anhydride | Carboxylic Acids | Uses inexpensive, low-toxicity reagents. | arkat-usa.org |

| Phosphoric Acid (H₃PO₄) | Acid Anhydrides | Inexpensive and safe catalyst. | organic-chemistry.org |

| Borate-Sulfuric Acid Complex | Carboxylic Acids | Effective for direct synthesis from phenols. | google.com |

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key variables that influence the outcome of the esterification include the choice of solvent, reaction temperature, and pH. researchgate.net Factorial design and other statistical methods are often employed to identify the most significant variables and their optimal levels. researchgate.net

Solvent Effects and Reaction Kinetics Analysis

Solvent-Free Conditions : A particularly efficient and green approach for the pivaloylation of alcohols and phenols involves conducting the reaction under solvent-free conditions. organic-chemistry.orgmdpi.com This method often results in high yields, requires shorter reaction times, and simplifies the work-up procedure. organic-chemistry.org

Aprotic Solvents : Common aprotic solvents like dichloromethane (B109758) (DCM) are frequently used in these reactions. reddit.com

Reaction Kinetics : The kinetics of phenol acylation are inherently slower than those of aliphatic alcohols due to the reduced nucleophilicity of the phenolic oxygen. youtube.com The reaction rate is highly dependent on the electrophilicity of the acylating agent and the nucleophilicity of the phenolic substrate. Kinetic studies on solid acid catalysts have been performed to model these reactions and understand deactivation mechanisms. acs.org The rate can be substantially increased by converting the phenol into its corresponding phenoxide ion using a base, as the phenoxide is a much stronger nucleophile. libretexts.org

Interactive Table: Impact of Solvents on Phenolic Ester Synthesis

| Solvent Condition | Description | Impact on Reaction | Reference |

|---|---|---|---|

| Solvent-Free | Reaction is run neat without any solvent. | High yields, short reaction times, simple workup, environmentally friendly. | organic-chemistry.orgmdpi.com |

| Aprotic Solvents (e.g., DCM) | Inert solvents that do not participate in the reaction. | Commonly used to dissolve reactants and control temperature. | reddit.com |

| Hydrophobic Solvents (for enzymatic reactions) | Non-polar solvents like heptane (B126788) or eucalyptol (B1671775). | Increases enzyme stability and solubility of non-polar reactants. | nih.govresearchgate.net |

Temperature and pH Control in Reaction Systems

Precise control over temperature and pH is essential for optimizing esterification reactions, preventing side reactions, and preserving the integrity of the desired product.

Temperature : The reaction temperature directly influences the reaction rate. While acylation with highly reactive pivaloyl chloride can proceed efficiently at room temperature, reactions with pivalic anhydride may require heating to achieve a practical rate. libretexts.org However, excessive heat can lead to the degradation of products or the formation of byproducts. In enzymatic catalysis, temperature control is even more critical, as each enzyme has an optimal temperature for activity (e.g., 30-55 °C), above which it can denature and lose function. nih.govnih.gov Increasing temperature can also alter the integrity of cell walls when extracting phenolic compounds, which may improve yields up to a certain point. nih.gov

pH Control : The pH of the reaction medium is a critical parameter. In chemical synthesis, the addition of a mild base like pyridine is standard practice when using acyl chlorides or anhydrides. youtube.com This prevents the buildup of acidic byproducts (HCl or pivalic acid), which can catalyze the reverse reaction—hydrolysis of the newly formed ester. youtube.com For enzymatic reactions, the optimal pH can vary significantly depending on the enzyme; for instance, some biotransformations show maximum yield at an alkaline pH of 9.5. nih.gov

Novel and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods. For a molecule like this compound, this involves employing greener catalysts, solvents, and reaction conditions.

Enzymatic Catalysis : The use of enzymes, particularly lipases, as biocatalysts represents a significant green approach. nih.gov Lipases can catalyze esterification reactions under very mild conditions (neutral pH, low temperatures) in aqueous or organic media. mdpi.comnih.gov Lipase B from Candida antarctica (CALB) is a well-studied and efficient biocatalyst for such transformations. researchgate.netnih.gov This approach avoids the need for harsh reagents and simplifies product purification.

Green Solvents and Conditions : The move away from traditional volatile organic solvents is a key goal of green chemistry. As mentioned, solvent-free pivaloylation is a highly effective strategy. organic-chemistry.orgmdpi.com When a solvent is necessary, the use of bio-based solvents like eucalyptol is a promising alternative. nih.gov

Recyclable and Low-Toxicity Catalysts : The development and use of catalysts that are non-toxic and can be easily recovered and reused align with green principles. The use of recyclable DMAP·HCl and heterogeneous solid acid catalysts falls into this category. researchgate.netniscpr.res.in The use of sodium thiosulfate as an odorless and low-toxicity catalyst provides another green alternative to more hazardous reagents. arkat-usa.orgresearchgate.net

The synthesis of the hydrazine moiety itself can also be approached from a greener perspective. While the classical method involves the reduction of diazonium salts, newer methods explore the direct catalytic conversion of phenols to anilines using hydrazine hydrate (B1144303) with a simple Pd/C catalyst, which can be a more direct route from renewable phenolic feedstocks. psu.edursc.org

Advanced Spectroscopic Characterization and Structural Elucidation

The structural integrity of 4-Hydrazinylphenyl pivalate (B1233124) hydrochloride has been rigorously established through a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been pivotal in providing a detailed atom-by-atom picture of the molecule and confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 4-Hydrazinylphenyl pivalate hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments has enabled a full assignment of its proton and carbon signals.

High-resolution ¹H-NMR analysis provides detailed information about the chemical environment of each proton within the molecule. The spectrum of this compound exhibits characteristic signals corresponding to the pivalate and the substituted phenyl groups. Key signals are observed in the aromatic region between δ 7.3–7.8 ppm and a distinct singlet for the tert-butyl protons of the pivalate group is noted around δ 1.2 ppm. bldpharm.com A broad signal, attributable to the hydrazine (B178648) protons, is also present. bldpharm.com

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |

| Pivalate (-C(CH₃)₃) | ~1.2 | Singlet | 9H | N/A |

| Aromatic Protons | ~7.3 - 7.8 | Multiplet | 4H | - |

| Hydrazine (-NHNH₂) | Variable | Broad Singlet | 3H | N/A |

Note: The precise chemical shifts and coupling constants for the aromatic protons can be further resolved using two-dimensional NMR techniques.

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing insights into the carbon skeleton of the molecule. The spectrum of this compound would be expected to show distinct signals for the carbonyl carbon of the pivalate ester, the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbons of the aromatic ring.

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| Pivalate (C=O) | ~177-178 |

| Aromatic (C-O) | ~148-150 |

| Aromatic (C-N) | ~145-147 |

| Aromatic (CH) | ~120-130 |

| Pivalate (Quaternary C) | ~39-40 |

| Pivalate (CH₃) | ~27-28 |

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary slightly in the actual spectrum.

While specific experimental 2D NMR data for this compound is not widely published, the application of these techniques is standard practice for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is crucial for assigning the specific positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the pivalate protons to the ester carbonyl carbon and the quaternary carbon, as well as correlations from the aromatic protons to neighboring carbons, thereby confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

HR-TOF-MS provides a highly accurate mass measurement of the parent ion, which is critical for confirming the molecular formula. For this compound (C₁₁H₁₇ClN₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match between the theoretical and measured mass would provide strong evidence for the correct elemental composition.

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [M+H]⁺ | C₁₁H₁₇N₂O₂⁺ | 209.1285 | Value would be determined experimentally |

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In addition to providing the molecular ion, ESI-MS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the pivalate group or cleavage of the hydrazine moiety, which would further corroborate the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional moieties. The presence of the hydrochloride salt of the hydrazine group would be indicated by broad absorptions in the 2600-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the hydrazinium (B103819) ion. The carbonyl group (C=O) of the pivalate ester is anticipated to show a strong absorption band around 1730-1750 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would appear just below this value. The C-O stretching of the ester group would likely be observed in the 1250-1150 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum, with characteristic bands in the 1600-1500 cm⁻¹ and 1000 cm⁻¹ regions. The symmetric stretching of the C-C bonds in the tert-butyl group would also be expected to produce a distinct Raman signal.

A hypothetical table of the principal vibrational modes for this compound is presented below, based on established group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Hydrazinium (-NH₂NH₃⁺) | N-H stretching | 2600-3200 (broad, strong) | Weak |

| Pivalate Ester (C=O) | C=O stretching | 1730-1750 (strong) | Moderate |

| Aromatic Ring | C-H stretching | 3000-3100 (moderate) | Moderate |

| C=C stretching | 1500-1600 (moderate) | Strong | |

| tert-Butyl Group | C-H stretching | 2850-2970 (strong) | Strong |

| Ester Linkage | C-O stretching | 1150-1250 (strong) | Weak |

Solid-State Structure Determination via X-ray Crystallography

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest available data, a complete, publicly accessible crystal structure of this compound has not been reported in crystallographic databases. However, the anticipated process for such a determination would involve growing single crystals of suitable quality, followed by diffraction analysis. The resulting data would allow for the determination of the unit cell parameters, space group, and the exact coordinates of each atom in the crystal lattice. This would unequivocally confirm the molecular structure and reveal details about the packing and hydrogen bonding network, particularly involving the hydrazinium and chloride ions.

Chromatographic Purity Assessment and Separation Methodologies

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis of this compound.

HPLC is a cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients. A typical reversed-phase HPLC method for this compound would likely employ a C18 stationary phase.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the compound's maximum absorbance |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method would be validated according to established guidelines to ensure its linearity, precision, accuracy, specificity, and robustness for the quantitative determination of this compound and its potential impurities.

UPLC, which utilizes smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC in terms of resolution, speed, and sensitivity. This makes it particularly well-suited for the analysis of complex samples and the detection of trace impurities.

A UPLC method for this compound would provide faster analysis times and improved separation efficiency, allowing for a more detailed impurity profile. The higher resolution of UPLC is especially beneficial for separating closely related impurities, such as positional isomers or degradation products.

The operational parameters for a UPLC method would be adapted from the HPLC method, with a significantly reduced run time and potentially a lower flow rate, taking full advantage of the enhanced performance of the UPLC system.

Theoretical Chemistry and Computational Modeling of 4 Hydrazinylphenyl Pivalate Hydrochloride

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method for predicting the ground state properties of molecules. For analogs of 4-hydrazinylphenyl pivalate (B1233124) hydrochloride, such as phenylhydrazine (B124118) and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govwisc.edu

In a study on a phenylenediamine-phenylhydrazine-formaldehyde terpolymer, DFT calculations at the B3LYP/6–31G(d,p) level were used to analyze its reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For this related polymer, the HOMO was found to be -4.786 eV and the LUMO was -0.318 eV, resulting in a HOMO-LUMO energy gap of 4.468 eV. nih.gov This relatively small energy gap suggests high reactivity and polarizability. nih.gov For 4-Hydrazinylphenyl pivalate hydrochloride, the HOMO is expected to be localized on the electron-rich phenylhydrazine moiety, while the LUMO would likely be distributed over the aromatic system. The pivalate group, being an ester, would influence the electron density distribution through its electron-withdrawing nature.

Table 1: Calculated Electronic Properties of a Phenylhydrazine-Containing Terpolymer

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -4.786 | nih.gov |

| LUMO Energy | -0.318 | nih.gov |

| Energy Gap (Eg) | 4.468 | nih.gov |

Ab initio methods, such as Hartree-Fock (HF), provide a foundational understanding of electronic configurations without empirical parameterization. While often less accurate than DFT for correlation effects, they are crucial for baseline electronic structure analysis. In a theoretical study on N-phenyl-N'-(2-thienylmethylene)hydrazine, both HF and DFT methods were used, with the B3LYP (DFT) method showing better agreement with experimental data for vibrational frequencies and geometric parameters.

For this compound, ab initio calculations would be instrumental in analyzing the fundamental electronic structure, including the orbital shapes and energies. These calculations can provide insights into the charge distribution and the nature of the chemical bonds within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules in different environments. For this compound, the key flexible bonds are the C-O ester linkage and the N-N bond of the hydrazine (B178648) group.

MD simulations of related ester-containing molecules, such as p-methoxyphenyl dichloroacetate (B87207) in water, have been performed to understand their behavior in solution, including the distribution of reactive conformations. nih.gov Similarly, MD simulations of palmitate esters have been used to study their self-assembly and interaction with other molecules. physchemres.org

For this compound, MD simulations in an aqueous environment would reveal the preferred conformations of the pivalate group relative to the phenyl ring and the dynamics of the hydrazinyl group. These simulations would also elucidate the solvent's role in stabilizing different conformations through hydrogen bonding and other intermolecular interactions.

Computational Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which are invaluable for structural elucidation.

For phenylhydrazine hydrochloride, experimental 1H NMR, IR, and mass spectra are available in databases like PubChem and the NIST WebBook. nih.govnist.govchemicalbook.com Theoretical calculations can complement this data. DFT calculations, often using the B3LYP functional, have been shown to provide good agreement with experimental vibrational frequencies for related molecules like 4-chloro-5-fluoro-1,2-phenylenediamine after applying appropriate scaling factors. nih.gov

For this compound, DFT calculations could predict the vibrational frequencies of the C=O stretch of the pivalate group, the N-H stretches of the hydrazinium (B103819) ion, and the various aromatic C-H and C-C vibrations. Similarly, computational methods can predict the 1H and 13C NMR chemical shifts, aiding in the assignment of experimental spectra.

Table 2: Key Experimental Vibrational Frequencies for Phenylhydrazone Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (in phenylhydrazine) | Stretching | ~3332 | researchgate.net |

| C=N (in phenylhydrazone) | Stretching | 1590-1690 | researchgate.net |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. Phenylhydrazines are known to undergo various reactions, including acylation and oxidation.

A study on the acylation of phenylhydrazines demonstrated the controlled formation of acid phenylhydrazides. wustl.edu Computational analysis of such a reaction involving this compound could elucidate the transition state for the acylation of the hydrazine moiety, providing insights into the reaction's kinetics and thermodynamics.

Furthermore, the generation of aryl radicals from aryl hydrazines has been studied, with a proposed mechanism involving the reaction with iodine. acs.org Computational modeling of this process for this compound could help in understanding the formation of the corresponding aryl radical and its subsequent reactions.

Computational Assessment of Intermolecular Interactions and Hydrogen Bonding Networks

The hydrochloride salt of 4-hydrazinylphenyl pivalate suggests the presence of strong ionic and hydrogen bonding interactions in the solid state. The hydrazinium ion (-NH2NH2⁺) is a potent hydrogen bond donor.

For this compound, the primary hydrogen bonds are expected between the hydrazinium protons and the chloride anion, as well as potentially with the carbonyl oxygen of the pivalate group of a neighboring molecule. Computational analysis would quantify the energies of these interactions and describe the resulting hydrogen bonding network, which is crucial for understanding its solid-state properties.

Chemical Reactivity, Transformation, and Derivatization Strategies

Reactions at the Hydrazine (B178648) Functional Group

The hydrazine group (-NHNH2) is a potent nucleophile and a key center for reactivity in this molecule. It readily participates in condensation, cyclization, and redox reactions, making it a valuable handle for constructing various molecular architectures.

The reaction of the hydrazine group with aldehydes and ketones is a fundamental transformation that results in the formation of hydrazones. youtube.comlibretexts.org This condensation reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). acs.org

The general mechanism involves two key steps:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a hemiaminal. acs.org

Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable hydrazone product. libretexts.orgacs.org

This reaction is highly efficient and is a cornerstone in the derivatization of hydrazines, converting the parent compound into a versatile intermediate for further synthetic manipulations. The resulting hydrazone can then be used in subsequent cyclization or reduction reactions.

Table 1: Representative Condensation Reactions of Aryl Hydrazines

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Type | Significance |

|---|---|---|---|

| 4-Hydrazinylphenyl pivalate (B1233124) hydrochloride | Generic Aldehyde (R-CHO) | Aryl Hydrazone | Forms a stable C=N bond, creating an intermediate for further reactions like cyclizations. youtube.com |

| 4-Hydrazinylphenyl pivalate hydrochloride | Generic Ketone (R-CO-R') | Aryl Hydrazone | Similar to aldehydes, provides a versatile platform for synthesizing diverse molecular structures. libretexts.org |

| Vanillin | Hydrazine | Vanillin Azine (bis-imine) | Demonstrates the condensation of two aldehyde molecules with one hydrazine molecule. acs.org |

The hydrazine moiety, either directly or after conversion to a hydrazone, is a key precursor for the synthesis of a wide array of heterocyclic compounds. These cyclization reactions are fundamental in medicinal chemistry and materials science due to the prevalence of nitrogen-containing heterocycles in biologically active molecules and functional materials.

Common heterocyclic systems synthesized from aryl hydrazines include:

Indoles (Fischer Indole (B1671886) Synthesis): While not directly detailed in the provided search results for this specific compound, the Fischer indole synthesis is a classic reaction where an aryl hydrazine reacts with an aldehyde or ketone under acidic conditions to form an indole ring system.

Cinnolines: Arylhydrazines can undergo C-H activation and annulation reactions to construct cinnoline frameworks. researchgate.net

1,3,4-Thiadiazoles: In the presence of elemental sulfur, aryl hydrazones can cyclize with aryl isothiocyanates to yield 2-imino-1,3,4-thiadiazoles. acs.org

1,2,4-Triazino[5,6-b]indoles: Arylhydrazono-indolines, formed by coupling diazonium salts with 2-ethoxycarbonylamino-indole, can undergo thermal cyclization to produce the corresponding triazino-indole systems. chempap.org

Dibenzo[a,c]carbazoles: The condensation of biphenyl-2,2'-dicarbaldehyde with arylhydrazines can lead to 9-arylazophenanthrenes, which can be further transformed into dibenzocarbazoles. rsc.org

These reactions highlight the utility of the hydrazine group as a linchpin in the assembly of complex polycyclic and heterocyclic structures.

The hydrazine functional group can participate in both reduction and oxidation reactions, demonstrating its redox versatility.

Reduction Reactions: Hydrazine and its derivatives are well-known reducing agents. organicchemistrydata.org The most notable application is the Wolff-Kishner reduction , which converts the carbonyl group of aldehydes and ketones into a methylene group (CH2). libretexts.orgorganicchemistrydata.org The reaction first involves the formation of a hydrazone, which is then treated with a strong base at high temperatures. This process results in the elimination of nitrogen gas (N2), a thermodynamically very stable molecule, driving the reaction to completion and yielding the corresponding alkane. organicchemistrydata.org

Oxidation Reactions: Aryl hydrazines can be oxidized under various conditions to generate highly reactive intermediates.

Generation of Aryl Radicals: Treatment of aryl hydrazines with reagents like catalytic molecular iodine in the air can generate aryl radicals. acs.orgnih.gov These radicals are versatile intermediates that can be used to form new carbon-carbon bonds, for instance, in the arylation of 1,4-naphthoquinones. acs.orgnih.gov

Formation of Diazo Compounds: Oxidation of aryl hydrazines with two-electron oxidants such as chlorine or bromine can lead to the formation of diazonium salts. youtube.com

Formation of Azo Compounds: The oxidation of N,N'-disubstituted hydrazines with reagents like mercuric oxide (HgO) can yield azo compounds. youtube.com

N-N Bond Cleavage: In the presence of certain iron complexes, 1,2-diarylhydrazines can undergo reductive cleavage of the N-N bond to form iron-imide complexes. acs.org

Reactivity of the Pivalate Ester Linkage

The pivalate (trimethylacetate) ester group serves as a sterically hindered protecting group for the phenolic oxygen. Its bulky tert-butyl group significantly influences its reactivity, making it highly resistant to many reaction conditions. wikipedia.orgwikipedia.org

Pivalate esters are exceptionally resistant to nucleophilic attack, including hydrolysis and transesterification, due to the steric hindrance provided by the bulky tert-butyl group adjacent to the carbonyl carbon. wikipedia.org This stability is a key feature of the pivaloyl group when used as a protecting group in organic synthesis. wikipedia.org While transesterification of less hindered esters is a common reaction, achieving this transformation with a pivalate ester would require harsh conditions or specific catalysts designed to overcome the significant steric barrier. Standard conditions for transesterification are generally ineffective.

Despite their stability, pivalate esters can be cleaved under specific, often forcing, conditions. The removal of the pivaloyl (Piv) protecting group, known as deprotection, is typically accomplished through hydrolysis with a strong base or other potent nucleophiles. wikipedia.org

Common methods for the cleavage of pivalate esters include:

Base-Mediated Hydrolysis (Saponification): Treatment with strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, often in combination with heat, can effect the hydrolysis of the ester to yield the corresponding phenol (B47542) and pivalate salt.

Reductive Cleavage: A non-hydrolytic method involves the use of an excess of lithium with a catalytic amount of naphthalene, followed by methanolysis, to reduce the ester and liberate the corresponding alcohol (in this case, a phenol). organic-chemistry.org

The robustness of the pivalate ester allows for selective manipulation of the hydrazine group without disturbing the ester linkage under a wide range of conditions. Conversely, the targeted cleavage of the pivalate ester can unmask the phenolic hydroxyl group for further functionalization after reactions at the hydrazine moiety have been completed.

Strategic Derivatization for Enhanced Functionality and Analysis of this compound

Formation of Stable Derivatives for Analytical Characterization

The hydrazinyl moiety of this compound is highly nucleophilic and readily reacts with carbonyl compounds, such as aldehydes and ketones, to form stable phenylhydrazone derivatives. This reaction is fundamental for the analytical characterization of either the phenylhydrazine (B124118) itself or the carbonyl-containing analytes. The formation of a phenylhydrazone results in a more conjugated system, which often enhances ultraviolet (UV) absorbance, facilitating detection by high-performance liquid chromatography (HPLC) with a UV detector. nih.gov

For instance, the reaction of phenylhydrazines with carbohydrates to form phenylhydrazones increases the sensitivity for mass spectrometry (MS) and UV detection. nih.gov This principle is broadly applicable for the sensitive quantification of aldehydes and ketones, where a derivatizing reagent like 2,4-dinitrophenylhydrazine (DNPH) is used to create stable, colored derivatives that can be easily quantified. Similarly, this compound can serve as a derivatizing agent.

The stability of the resulting hydrazone is crucial for reliable analysis. The general reaction is as follows:

R-CHO + H₂NNH-Ar → R-CH=NNH-Ar + H₂O

R₂C=O + H₂NNH-Ar → R₂C=NNH-Ar + H₂O

Where Ar represents the 4-(pivaloyloxy)phenyl group of the target molecule.

Furthermore, derivatization with reagents like 4-nitrobenzaldehyde or 2,3,5-triiodobenzoyl chloride can be employed to introduce specific properties into the resulting molecule, such as a shift in the maximum absorption wavelength to the visible region or the incorporation of heavy atoms for detection by inductively coupled plasma-mass spectrometry (LC-ICP-MS). researchgate.netnih.gov

Below is a table summarizing common derivatization reactions for analytical purposes, which are analogous to how this compound could be utilized or derivatized.

| Derivatizing Reagent Group | Analyte Functional Group | Resulting Derivative | Analytical Enhancement |

| Phenylhydrazines | Aldehydes, Ketones | Phenylhydrazone | Enhanced UV absorbance, stability for chromatography |

| 2,4-Dinitrophenylhydrazine | Aldehydes, Ketones | 2,4-Dinitrophenylhydrazone | Colorimetric and enhanced UV detection |

| 3-Nitrophenylhydrazine | Carbonyls, Carboxyls, Phosphoryls | 3-Nitrophenylhydrazone | Improved sensitivity in LC-MS/MS |

Introduction of Fluorescent or Spin Labels

To further enhance detection sensitivity, fluorescent or spin labels can be introduced into the this compound molecule. This is typically achieved by reacting the hydrazinyl group with a labeling agent that contains a reactive carbonyl group and a fluorophore or a stable radical.

The introduction of a fluorescent tag allows for highly sensitive detection using fluorescence spectroscopy or HPLC with a fluorescence detector. A number of fluorescent probes with aldehyde groups have been developed for the specific detection of hydrazines. nih.gov Conversely, this compound could be reacted with a fluorescent aldehyde to create a labeled derivative for tracing or quantification purposes.

The phenylhydrazine moiety itself can influence the fluorescence of other molecules. For example, phenylhydrazine has been shown to quench the fluorescence of chlorophyll in solution, indicating an interaction that could be harnessed in certain analytical contexts. rsc.org While specific studies on the fluorescence derivatization of this compound are not prevalent, the general principles of labeling hydrazines are well-established.

Spin labels, such as nitroxide radicals containing a carbonyl group, could also be attached to the hydrazinyl moiety. This would allow for the study of the molecule and its interactions using electron paramagnetic resonance (EPR) spectroscopy.

Advanced Applications in Organic Synthesis

A Versatile Synthetic Intermediate and Building Block

4-Hydrazinylphenyl pivalate (B1233124) hydrochloride is a bifunctional molecule that serves as a valuable starting material in the synthesis of diverse organic compounds. researchgate.net The strategic placement of a nucleophilic hydrazine (B178648) group and a pivalate-protected phenol (B47542) on an aromatic ring provides a platform for sequential and regioselective reactions. The pivaloyl group, a bulky ester, offers steric protection and can be removed under specific conditions, revealing a reactive phenol for further functionalization. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Precursor for Nitrogen-Containing Heterocycles

The hydrazine moiety is a key functional group for the construction of a variety of nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and functional materials. mdpi.comopenmedicinalchemistryjournal.comnih.gov 4-Hydrazinylphenyl pivalate hydrochloride can be effectively employed in several classical and modern cyclization strategies.

Indole (B1671886) Synthesis: The Fischer indole synthesis, a venerable method for constructing indole rings, proceeds through the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.govbyjus.com this compound is a suitable substrate for this reaction, leading to the formation of indole derivatives bearing a pivaloyloxy group on the benzene (B151609) ring. This reaction typically involves the in situ formation of a phenylhydrazone, which then undergoes a slideshare.netslideshare.net-sigmatropic rearrangement followed by cyclization and aromatization. wikipedia.orgnih.govbyjus.com The pivaloyl group can be retained during the synthesis or subsequently hydrolyzed to yield the corresponding phenolic indole.

Table 1: Examples of Indole Synthesis via Fischer Indolization

| Carbonyl Compound | Product |

| Acetone | 2-Methyl-4-pivaloyloxyindole |

| Cyclohexanone | 1,2,3,4-Tetrahydro-6-pivaloyloxycarbazole |

| Pyruvic acid | 4-Pivaloyloxyindole-2-carboxylic acid |

Pyrazole (B372694) Synthesis: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. slideshare.netyoutube.com This reaction, often referred to as the Knorr pyrazole synthesis, is a straightforward and high-yielding method. youtube.com this compound can react with various β-diketones to afford 1-(4-pivaloyloxyphenyl)-3,5-disubstituted pyrazoles. The regioselectivity of the reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. researchgate.net

Table 2: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Product |

| Acetylacetone (2,4-Pentanedione) | 1-(4-Pivaloyloxyphenyl)-3,5-dimethylpyrazole |

| Dibenzoylmethane | 1-(4-Pivaloyloxyphenyl)-3,5-diphenylpyrazole |

| Ethyl acetoacetate | 5-Methyl-1-(4-pivaloyloxyphenyl)-1H-pyrazol-3(2H)-one |

Pyridazinone Synthesis: The reaction of hydrazines with γ-ketoacids or their ester derivatives provides a direct route to pyridazinones, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov This cyclocondensation reaction typically proceeds under thermal or acidic conditions, leading to the formation of the heterocyclic ring with the elimination of water. The use of this compound in this reaction would yield N-aryl pyridazinone derivatives, which are scaffolds of interest in medicinal chemistry. nih.gov

Application in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The aromatic ring and the hydrazine functionality of this compound can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular frameworks.

Palladium-Catalyzed Cross-Coupling: While the pivalate group itself can be a coupling partner in certain palladium-catalyzed reactions, the aryl halide corresponding to this compound (e.g., 4-bromo- or 4-iodophenyl pivalate, followed by introduction of the hydrazine moiety) would be a more conventional substrate for reactions like Suzuki, Heck, and Sonogashira couplings. researchgate.netpolyu.edu.hkrsc.org More directly, the hydrazine moiety can be transformed into other functional groups that are amenable to cross-coupling. For instance, oxidation of the hydrazine to a diazonium salt would allow for Sandmeyer-type reactions to introduce a variety of substituents.

Copper-Catalyzed C-N Bond Formation: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are powerful methods for the formation of carbon-nitrogen bonds. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov Aryl hydrazines can participate in such reactions with aryl halides to form N,N'-diarylhydrazines. While specific examples with this compound are not extensively documented, the general reactivity pattern of aryl hydrazines suggests its potential in this type of transformation.

Ligand and Catalyst Development utilizing Hydrazine Frameworks

The hydrazine moiety can serve as a versatile scaffold for the design and synthesis of ligands for transition metal catalysis. The two adjacent nitrogen atoms can act as a bidentate chelation site for a metal center. The development of chiral ligands is a major focus in asymmetric catalysis, and hydrazine derivatives have been successfully employed in this context. nih.govresearchgate.netresearchgate.net

The synthesis of such ligands could involve the reaction of this compound with chiral aldehydes or ketones to form chiral hydrazones. These hydrazone ligands, possessing both a chelating unit and a chiral environment, could then be complexed with various transition metals to generate catalysts for asymmetric transformations. The pivalate group, being sterically demanding, could also influence the stereochemical outcome of the catalyzed reaction.

Contributions to Stereoselective Synthesis

The application of this compound in stereoselective synthesis can be envisaged through several strategies. The formation of chiral hydrazones, as mentioned above, is a key approach. These chiral auxiliaries can direct the stereochemical course of subsequent reactions. For example, the diastereoselective alkylation or reduction of a carbonyl group can be achieved by first converting it into a chiral hydrazone derived from a chiral hydrazine.

While direct applications of this compound in this area are not widely reported, the principles of asymmetric synthesis suggest its potential. By reacting it with a chiral carbonyl compound, a chiral hydrazone is formed. This new chiral entity can then participate in reactions where the stereochemical outcome is controlled by the existing stereocenter. After the desired transformation, the hydrazone can be cleaved to reveal the product and recover the chiral auxiliary.

Incorporation into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.orgnih.govnih.gov Hydrazine derivatives can participate in several MCRs. For instance, in a variation of the Ugi or Passerini reactions, a hydrazine could potentially replace the amine component, leading to the formation of novel peptide-like structures or other complex scaffolds. nih.gov

One notable example is the electrochemical multicomponent reaction of phenylhydrazine with diphenyl diselenide and 2,4-pentanedione to yield 4-selanylpyrazoles. frontiersin.org This suggests that this compound could be a viable component in similar MCRs, expanding the structural diversity of the resulting products. The Biginelli reaction, which typically involves urea (B33335), an aldehyde, and a β-ketoester to form dihydropyrimidinones, could also be explored with hydrazine derivatives as the urea component, potentially leading to new classes of heterocyclic compounds. nih.gov

Exploration in Medicinal Chemistry Research Pre Clinical & Conceptual Focus

Design and Synthesis of Novel Hydrazine-Pivalate Derivatives

The design of novel derivatives of 4-Hydrazinylphenyl pivalate (B1233124) hydrochloride is predicated on established principles of medicinal chemistry, aiming to optimize pharmacological activity through systematic structural modifications. The parent molecule itself can be synthesized through the esterification of 4-hydrazinylphenol (B107402) with pivaloyl chloride, often in the presence of a base like pyridine (B92270) under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then converted to its hydrochloride salt.

The synthesis of novel derivatives often involves leveraging the reactivity of the hydrazine (B178648) group. Hydrazines are versatile precursors in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and pyrazolines, which are prominent scaffolds in many biologically active molecules. nih.govmdpi.com For instance, condensation reactions between the hydrazine moiety and various carbonyl compounds can yield a diverse library of hydrazone derivatives. nih.gov Furthermore, the phenyl ring offers sites for substitution reactions, allowing for the introduction of additional functional groups to probe interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For hydrazine derivatives, SAR exploration is a critical step in optimizing lead compounds. While specific SAR studies on 4-Hydrazinylphenyl pivalate hydrochloride are not extensively documented in publicly available literature, general principles from related compound classes can be extrapolated.

For instance, in studies of pyrazole (B372694) hydrazones, the nature and position of substituents on the phenyl rings have been shown to significantly impact antiproliferative and antioxidant activities. researchgate.net Modifications to the hydrazone linker itself, or the introduction of different heterocyclic systems, can also dramatically alter the biological profile. frontiersin.org In the context of this compound analogs, SAR studies would systematically investigate the impact of:

Modifications to the pivalate group: Replacing the tert-butyl group with other alkyl or aryl substituents to modulate lipophilicity and steric bulk.

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at various positions to alter electronic properties and potential interactions with target proteins.

Derivatization of the hydrazine moiety: Converting the hydrazine into different hydrazones or incorporating it into various heterocyclic systems to explore new binding modes.

A hypothetical SAR study might reveal that analogs with electron-withdrawing groups on the phenyl ring exhibit enhanced activity against a particular enzyme, or that conversion of the hydrazine to a specific hydrazone is essential for cell-based activity. The goal of such studies is to build a comprehensive picture of the pharmacophore—the essential structural features required for biological activity. mdpi.com

Molecular Modification for Enhanced Receptor Interaction

Building on SAR data, molecular modifications are rationally designed to improve the interaction of a compound with its biological target. nih.gov For this compound derivatives, this could involve several strategies. If a target protein has a well-defined binding pocket, modifications can be made to introduce functional groups that form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the pocket.

For example, if a receptor has a hydrogen bond donor in the active site, a carbonyl group or a nitrogen atom in a heterocyclic derivative of the parent compound could be positioned to act as a hydrogen bond acceptor, thereby increasing binding affinity. The pivalate group, being bulky, can influence how the molecule fits into a binding site and can also enhance metabolic stability by sterically hindering enzymatic hydrolysis. mdpi.com Modifications to this part of the molecule could be explored to optimize this balance of fit and stability. nih.gov

In Vitro Biological Activity Screening and Target Identification

In vitro assays are essential for determining the biological activity of a compound in a controlled laboratory setting. These assays can range from testing effects on specific enzymes to observing responses in cultured cells, providing crucial information about a compound's potential therapeutic applications and mechanism of action. researchgate.net

Enzyme Inhibition and Activation Assays (in vitro)

Enzyme assays are a cornerstone of early-stage drug discovery, used to identify compounds that can modulate the activity of specific enzymes. researchgate.net Hydrazine-containing compounds have been investigated as inhibitors of various enzymes. For example, different hydrazide derivatives have been shown to inhibit monoamine oxidases (MAO), which are important targets in the treatment of neurological disorders. researchgate.net Other studies have explored hydrazide derivatives as inhibitors of enzymes like α-amylase, relevant to diabetes. nih.gov

For this compound and its analogs, a screening campaign could involve a panel of enzymes relevant to specific diseases. For instance, given that some hydrazine derivatives show anticancer potential, they might be tested against kinases, a family of enzymes often dysregulated in cancer. nih.gov The results of these assays are typically reported as an IC50 value, which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

A hypothetical screening of a library of this compound derivatives might yield the following illustrative data:

| Derivative | Target Enzyme | IC50 (µM) |

| Parent Compound | Kinase A | 25.4 |

| Analog 1 (p-chloro) | Kinase A | 10.2 |

| Analog 2 (m-methoxy) | Kinase A | 50.8 |

| Analog 3 (hydrazone) | Kinase B | 5.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Cell-Based Assays for Pharmacological Effects (in vitro)

Cell-based assays provide a more biologically relevant context than enzyme assays by evaluating a compound's effect on living cells. frontiersin.orgnih.gov These assays can measure a variety of cellular processes, including cell proliferation, cytotoxicity, apoptosis (programmed cell death), and changes in cell signaling pathways. nih.gov

Some preliminary data, although from a commercial source, suggests that this compound may possess anticancer and antimicrobial properties. For instance, it has been reported to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines, with a reported IC50 value of approximately 15 µM against MCF-7 cells. It has also been noted to show broad-spectrum antibacterial activity. A study on a related compound, 4-hydrazinylphenyl benzenesulfonate, demonstrated potent activity against the MCF-7 breast cancer cell line. nih.govnih.gov

A typical cell-based assay for anticancer activity would involve treating cancer cell lines with increasing concentrations of the test compound and measuring cell viability after a set period. The results are used to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Illustrative data from a hypothetical cell-based assay is presented below:

| Compound | Cell Line | Assay Type | GI50 (µM) |

| This compound | MCF-7 (Breast Cancer) | Proliferation | 15.0 |

| This compound | A549 (Lung Cancer) | Proliferation | 22.5 |

| Derivative X | HCT-116 (Colon Cancer) | Apoptosis | 8.2 |

This table is for illustrative purposes and is based on data that may originate from commercial, non-peer-reviewed sources. Further validation from primary scientific literature is required.

Computational Drug Design and Molecular Docking Studies (in silico)

Computational methods, such as molecular docking, are powerful tools in modern drug discovery. Molecular docking predicts the preferred orientation of a molecule when bound to a target protein. This allows researchers to visualize potential binding modes and to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For this compound and its derivatives, molecular docking studies could be used to:

Identify potential biological targets: By docking the compound against a library of protein structures.

Rationalize SAR data: By visualizing why certain analogs are more or less active.

Guide the design of new derivatives: By identifying modifications that could enhance binding to the target.

For example, a docking study of a phenylhydrazine (B124118) derivative into the active site of an enzyme might show that the phenyl ring sits (B43327) in a hydrophobic pocket and the hydrazine group forms a hydrogen bond with a key amino acid residue. The pivalate group's orientation could also be assessed to see if it contributes favorably to binding or causes steric clashes. nih.gov Such insights are invaluable for the iterative process of lead optimization.

Investigational Approaches for Prodrug Development and Bioprecursors

The design of a successful prodrug hinges on the ability to mask an active drug's problematic properties, such as poor solubility or rapid metabolism, until it reaches its target site in the body. The prodrug should then be efficiently converted to the active drug. This compound presents a compelling scaffold for such investigational approaches, primarily through two main strategies: leveraging the pivalate ester for controlled release and utilizing the hydrazinyl group as a precursor to a pharmacologically active moiety.

The Role of the Pivalate Ester in Prodrug Design

Pivalate esters are frequently employed in prodrug design to enhance the lipophilicity of a parent drug, thereby improving its absorption and membrane permeability. nih.gov The bulky tert-butyl group of the pivalate moiety also provides steric hindrance, which can protect the ester bond from premature hydrolysis by esterase enzymes in the bloodstream. scirp.org This controlled hydrolysis is a critical factor in ensuring that the active drug is released at the desired site of action.

The general strategy for a pivalate ester prodrug involves the enzymatic cleavage of the ester bond to release the active drug and pivalic acid. nih.gov While generally considered to have low toxicity, the release of pivalic acid can have metabolic consequences. Pivalic acid is primarily eliminated from the body by forming a conjugate with carnitine, known as pivaloylcarnitine. nih.gov In cases of long-term or high-dose administration of pivalate-containing prodrugs, this can potentially lead to a depletion of the body's carnitine stores. nih.gov

Illustrative Hydrolysis of Pivalate Ester Prodrugs

The rate of hydrolysis of a pivalate ester can be influenced by the electronic environment of the ester. This can be conceptually illustrated by comparing the hydrolysis rates of different aryl pivalate esters.

| Prodrug Moiety | Relative Rate of Hydrolysis (Conceptual) | Key Structural Feature |

| 4-Nitrophenyl pivalate | Faster | Electron-withdrawing group |

| 4-Methylphenyl pivalate | Slower | Electron-donating group |

| 4-Hydrazinylphenyl pivalate | Intermediate | Electron-donating (NHNH2) |

This table is for illustrative purposes and the relative rates are conceptual.

The Hydrazinyl Group as a Bioprecursor

The hydrazinyl group in this compound can serve as a bioprecursor, meaning it can be chemically transformed in the body to form an active pharmacological agent. A common reaction of hydrazines is their condensation with dicarbonyl compounds to form heterocyclic structures, such as pyrazoles. researchgate.net Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. researchgate.net

A conceptual prodrug strategy could, therefore, involve the in vivo reaction of the released 4-hydrazinylphenol (after hydrolysis of the pivalate ester) with an endogenous or co-administered dicarbonyl compound to form a biologically active pyrazole.

Conceptual Pathway from Prodrug to Active Compound

Ingestion/Administration: The prodrug, this compound, is administered.

Hydrolysis: Esterases in the body cleave the pivalate ester, releasing 4-hydrazinylphenol and pivalic acid.

Bioconversion: The 4-hydrazinylphenol then acts as a bioprecursor, reacting with a suitable dicarbonyl compound to form a pyrazole derivative.

Pharmacological Action: The newly formed pyrazole exerts its therapeutic effect.

Potential Bioactive Scaffolds Derived from 4-Hydrazinylphenol

| Bioprecursor | Reactant | Resulting Bioactive Scaffold | Potential Therapeutic Area |

| 4-Hydrazinylphenol | 1,3-Diketone | Substituted Pyrazole | Anti-inflammatory |

| 4-Hydrazinylphenol | Aldehyde/Ketone | Hydrazone | Antimicrobial |

This table presents conceptual biotransformations and potential therapeutic applications based on established chemical reactions of hydrazines.

Potential Applications in Supramolecular Chemistry and Materials Science

Host-Guest Chemistry and Molecular Recognition Phenomena

The phenylhydrazine (B124118) moiety of 4-Hydrazinylphenyl pivalate (B1233124) hydrochloride can participate in molecular recognition events, a cornerstone of host-guest chemistry. The hydrazine (B178648) group can act as a hydrogen bond donor and acceptor, enabling it to bind to complementary sites in host molecules such as crown ethers, cyclodextrins, calixarenes, and pillararenes. nih.gov The formation of these host-guest complexes is driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

| Host Type | Potential Guest Interaction with 4-Hydrazinylphenyl pivalate hydrochloride | Driving Forces |

| Cyclodextrins | Inclusion of the phenyl ring within the hydrophobic cavity. | Hydrophobic interactions, van der Waals forces. |

| Calixarenes | Complexation involving the hydrazinyl group at the upper or lower rim. | Hydrogen bonding, π-π stacking. |

| Pillararenes | Encapsulation of the entire guest molecule or specific functional groups. | C-H···π interactions, hydrophobic effects. nih.gov |

| Porphyrin Cages | Binding of the phenylhydrazine moiety within the cage. | Hydrogen bonding, π-π stacking, steric effects from the pivalate group. nih.gov |

This table presents potential host-guest interactions based on the known chemistry of the functional groups in this compound and established principles of supramolecular chemistry.

Self-Assembly Processes and Ordered Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures is a fundamental concept in supramolecular chemistry. This compound possesses the necessary functionalities to engage in self-assembly. The hydrazine group can form strong intermolecular hydrogen bonds, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.